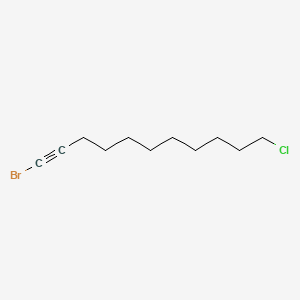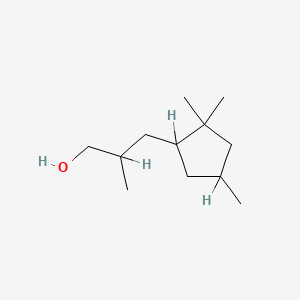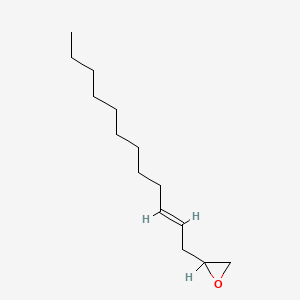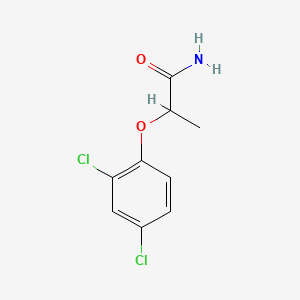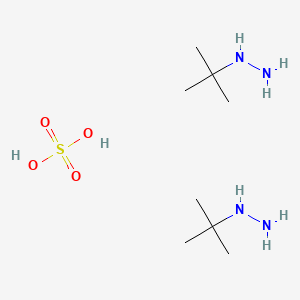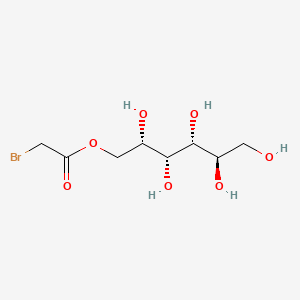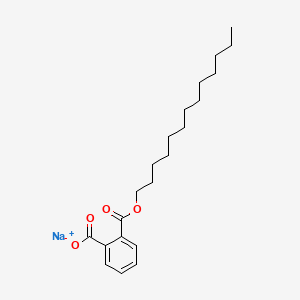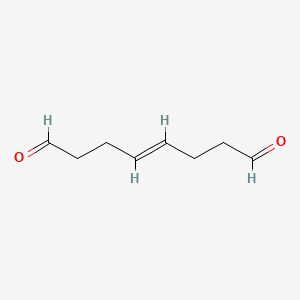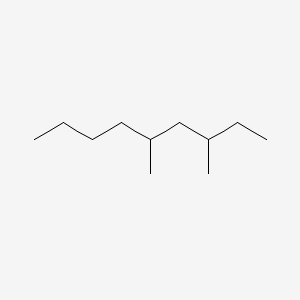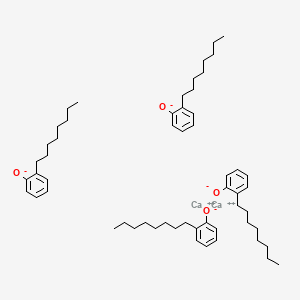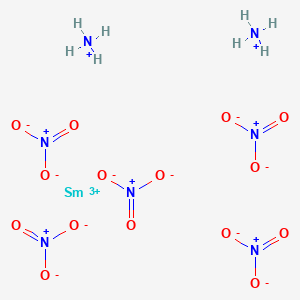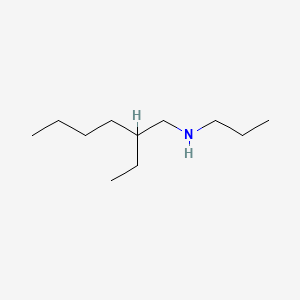
2-Ethyl-N-propylhexylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-N-propylhexylamine is an organic compound with the molecular formula C11H25N. It is a type of amine, which is a class of compounds characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-N-propylhexylamine can be synthesized through the alkylation of primary amines with alkyl halides. For example, the reaction between 2-ethylhexylamine and propyl bromide in the presence of a base like sodium hydroxide can yield this compound. The reaction is typically carried out in an organic solvent such as ethanol under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors where the reactants are mixed and heated under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-N-propylhexylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The nitrogen atom in the amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Secondary or tertiary amines depending on the reactants used.
Scientific Research Applications
2-Ethyl-N-propylhexylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.
Industry: The compound is used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-N-propylhexylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in the amine group can form hydrogen bonds or ionic interactions with the active sites of enzymes, modulating their activity. The compound may also interact with cell membranes, affecting their permeability and function .
Comparison with Similar Compounds
2-Ethylhexylamine: Similar in structure but lacks the propyl group.
N-Propylhexylamine: Similar but lacks the ethyl group.
Hexylamine: A simpler amine with a straight-chain structure.
Uniqueness: 2-Ethyl-N-propylhexylamine is unique due to the presence of both ethyl and propyl groups attached to the nitrogen atom, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable in specific chemical syntheses and applications .
Properties
CAS No. |
65229-08-5 |
|---|---|
Molecular Formula |
C11H25N |
Molecular Weight |
171.32 g/mol |
IUPAC Name |
2-ethyl-N-propylhexan-1-amine |
InChI |
InChI=1S/C11H25N/c1-4-7-8-11(6-3)10-12-9-5-2/h11-12H,4-10H2,1-3H3 |
InChI Key |
VOZYJNLEBWBKJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



